molecular formula C17H13ClN4S B2666503 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile CAS No. 422531-96-2

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile

Cat. No.: B2666503
CAS No.: 422531-96-2
M. Wt: 340.83
InChI Key: BCZQYUJUZHUTRX-UHFFFAOYSA-N
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Description

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile is a synthetic quinazoline derivative supplied for research purposes. Quinazoline-based compounds are of significant scientific interest due to their potential as key scaffolds in medicinal chemistry and drug discovery. They are frequently investigated for their ability to interact with various enzyme families, particularly kinase inhibitors, which are a major focus in oncology and signal transduction research. The structure of this compound, featuring a quinazoline core, a 4-chlorobenzyl group, and a thioacetonitrile side chain, suggests potential for use as a chemical intermediate or as a tool compound in structure-activity relationship (SAR) studies. Researchers may utilize this compound to explore its mechanism of action (MOA), which refers to the specific biochemical interaction through which a substance produces a pharmacological effect, such as binding to a specific molecular target like an enzyme or receptor. This product is intended for laboratory research by trained professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the specific applicability of this compound for their experimental systems.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4S/c18-13-7-5-12(6-8-13)11-20-16-14-3-1-2-4-15(14)21-17(22-16)23-10-9-19/h1-8H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZQYUJUZHUTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC#N)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .

Scientific Research Applications

Chemical Structure and Synthesis

The structure of 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile features a quinazoline core substituted with a thioether and acetonitrile group. The synthesis typically involves multi-step reactions starting from readily available quinazoline derivatives, utilizing methods such as nucleophilic substitution and thiolation to introduce the thioether functionality.

Recent studies have highlighted the compound's dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which are critical targets in cancer therapy:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7. For instance, compounds designed with the quinazoline scaffold showed IC50 values comparable to established drugs like sorafenib, indicating their potential as effective anticancer agents .
  • Mechanism of Action : The mechanism involves inhibition of receptor tyrosine kinases, leading to reduced phosphorylation and subsequent downstream signaling that promotes cell growth and survival. This inhibition triggers apoptotic pathways in cancer cells, effectively reducing tumor growth .

Case Studies

Several studies have documented the efficacy of quinazoline derivatives:

  • Study on Dual Inhibitors : A series of 2-thioquinazolin-4(3H)-ones were synthesized and evaluated for their dual inhibitory activities against EGFR and VEGFR-2. The most potent analogs exhibited IC50 values in the low micromolar range and induced significant apoptosis in treated cancer cells .
  • In Vivo Studies : In vivo models have shown that these compounds can attenuate tumor growth significantly. For example, systemic administration of certain quinazoline derivatives has been linked to reduced vascular leakage in diabetic retinopathy models, suggesting broader therapeutic implications beyond oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Quinazoline vs. Thiazole Derivatives
  • Target Compound : The quinazoline core provides a planar, aromatic scaffold capable of π-π stacking interactions, which are critical for binding to enzyme active sites (e.g., kinases) .
  • Thiazole Analogs: Compounds like 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile () and (4-methyl-1,3-thiazol-2-yl)acetonitrile () feature smaller thiazole rings.
(b) Thioether vs. Amide Linkages
  • The thioacetonitrile group in the target compound differs from thioacetamide derivatives (e.g., N-(substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide in ). The nitrile group offers distinct reactivity, such as resistance to hydrolysis under physiological conditions, which may improve metabolic stability .

Physical and Chemical Properties

Property Target Compound (Inferred) Thiazole Analog () Quinazoline Acetamide ()
Molecular Weight ~380–400 g/mol (estimated) 214.29 g/mol ~450–500 g/mol
Melting Point Likely >150°C (quinazoline rigidity) 97–161°C (varies with substitution) 125–160°C (sulfonamide derivatives)
Reactivity Nitrile group (hydrolysis-resistant) Thioacetamide (prone to hydrolysis) Sulfonamide (acid/base-sensitive)

Pharmacokinetic Considerations

  • Solubility : Thiazole derivatives (e.g., ) with lower molecular weights (~200–250 g/mol) may exhibit better aqueous solubility than the target compound.
  • Metabolic Stability : The nitrile group in the target compound could reduce oxidative metabolism, extending half-life compared to ester- or amide-containing analogs .

Key Research Findings

Synthetic Flexibility : The thioacetonitrile group enables diverse post-synthetic modifications, such as cyclization to triazoles () or conversion to amidoximes (), which are less feasible in thioacetamide derivatives .

Thermal Stability : Quinazoline derivatives generally exhibit higher thermal stability (e.g., melting points >150°C) compared to thiazole analogs (e.g., 97–161°C in ), aligning with their rigid aromatic systems .

Biological Activity

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core , a thiazole ring , and a chlorobenzyl group . The molecular formula is C21H23ClN4OSC_{21}H_{23}ClN_4OS, with a molecular weight of approximately 415.0 g/mol. The synthesis typically involves several steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization of anthranilic acid derivatives.
  • Introduction of the Thiazole Ring : This involves condensation reactions with thioamides.
  • Attachment of the Chlorobenzyl Group : Nucleophilic substitution reactions are employed to introduce the chlorobenzyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets include enzymes and receptors involved in various disease pathways. The compound's structure facilitates binding to these targets, modulating their activity and leading to potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxic Effects : In vitro studies have shown that this compound demonstrates cytotoxicity against various human carcinoma cell lines, including HePG2 (liver), MCF7 (breast), and A549 (lung) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Specific Cancer Types : It has shown notable efficacy against colon cancer, melanoma, and ovarian cancer cell lines, indicating its broad-spectrum anticancer properties.

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 156.47 µM against various strains .
  • Fungal Activity : Additionally, it exhibits antifungal effects against Candida albicans and Fusarium oxysporum, further supporting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Antitumor Studies : A study evaluated a series of quinazoline derivatives, including this compound), for their cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell growth across multiple cancer types .
  • Molecular Docking Studies : Computational docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting that it may effectively inhibit specific enzymes involved in tumor progression .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications in the substituents on the quinazoline core can enhance biological activity, providing a basis for further development of more potent analogs .

Q & A

Q. What are the key challenges in synthesizing 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile, and how can reaction conditions be optimized?

Answer: Synthesis challenges include controlling regioselectivity during quinazoline ring formation and minimizing side reactions (e.g., over-alkylation). Optimization strategies:

  • Use anhydrous AlCl₃ as a catalyst to enhance electrophilic substitution in the quinazoline core .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and prevent byproduct accumulation.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) to improve yield .

Q. What spectroscopic methods are most effective for characterizing the compound’s structure?

Answer:

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.2 ppm) and thioacetonitrile protons (δ 4.8–5.2 ppm). Use DMSO-d₆ as a solvent to resolve NH and CH₂ signals .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 277 [M+1] for related thiadiazole analogs) and fragmentation patterns .
  • FT-IR : Detect thioether (C-S, ~650 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .

Q. How can preliminary biological activity screening be designed for this compound?

Answer:

  • In vitro assays : Test kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Positive controls : Compare with known inhibitors like gefitinib for baseline activity .

Advanced Research Questions

Q. How can computational modeling clarify the compound’s mechanism of action against kinase targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to ATP pockets of kinases (e.g., EGFR PDB:1M17). Analyze hydrogen bonds with quinazoline-NH and hydrophobic interactions with 4-chlorobenzyl .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Calculate binding free energy via MM-PBSA .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell density, serum-free conditions) to minimize variability .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets influencing activity discrepancies .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

Answer:

  • Substituent variation : Replace 4-chlorobenzyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding.
  • Thioether linker modification : Test methylthio vs. ethylthio analogs to optimize steric fit in hydrophobic pockets .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., quinazoline-N) .

Q. What methodologies assess the compound’s environmental persistence and ecotoxicity?

Answer:

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge .
  • Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition (OECD 201) .
  • QSAR modeling : Predict bioaccumulation potential via logP (calculated: ~3.2) and soil adsorption coefficients (Koc) .

Q. How should in vivo efficacy studies be designed to evaluate therapeutic potential?

Answer:

  • Xenograft models : Implant HT-29 (colon cancer) cells in nude mice. Administer compound orally (10–50 mg/kg/day) for 4 weeks. Monitor tumor volume via caliper measurements and PET-CT .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution. Optimize formulations (e.g., PEGylation) to enhance bioavailability .

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